molecular formula C14H10O6S B167642 5,5'-Thiodisalicylic acid CAS No. 1820-99-1

5,5'-Thiodisalicylic acid

Cat. No.: B167642
CAS No.: 1820-99-1
M. Wt: 306.29 g/mol
InChI Key: DWMJRSPNFCPIQN-UHFFFAOYSA-N
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Description

Benzoic acid, 3,3’-thiobis[6-hydroxy-] is a chemical compound that belongs to the family of phenolic acids. It is known for its antioxidant properties and is widely used in various applications, including as a food preservative.

Mechanism of Action

Target of Action

This compound is a unique chemical and is provided to early discovery researchers as part of a collection of rare and unique chemicals

Mode of Action

The mode of action of 5,5’-Thiodisalicylic acid is currently unknown due to the lack of comprehensive studies on this compound . It’s important to note that understanding the interaction between a compound and its targets is crucial for predicting its effects and potential therapeutic uses.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5,5’-Thiodisalicylic acid is currently unknown . Environmental factors can significantly impact the effectiveness of a compound, and understanding these influences is crucial for optimizing its use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,3’-thiobis[6-hydroxy-] typically involves the reaction of benzoic acid derivatives with thiol compounds under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of benzoic acid, 3,3’-thiobis[6-hydroxy-] involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize the reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,3’-thiobis[6-hydroxy-] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of benzoic acid, 3,3’-thiobis[6-hydroxy-] include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of benzoic acid, 3,3’-thiobis[6-hydroxy-] depend on the specific reaction conditions. For example, oxidation reactions may produce quinones, while reduction reactions may yield hydroquinones .

Scientific Research Applications

Benzoic acid, 3,3’-thiobis[6-hydroxy-] has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its antioxidant properties and potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant in pharmaceuticals.

    Industry: It is used as a food preservative due to its ability to inhibit the growth of microorganisms.

Comparison with Similar Compounds

Benzoic acid, 3,3’-thiobis[6-hydroxy-] can be compared with other similar compounds, such as:

    Benzoic acid, 3,3’-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-]: This compound has similar antioxidant properties but differs in its molecular structure and specific applications.

    Benzoic acid, 3,3’-thiobis(6-hydroxy-5-nitro-):

The uniqueness of benzoic acid, 3,3’-thiobis[6-hydroxy-] lies in its specific molecular structure, which imparts distinct antioxidant properties and makes it suitable for various applications in research and industry.

Properties

IUPAC Name

5-(3-carboxy-4-hydroxyphenyl)sulfanyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6S/c15-11-3-1-7(5-9(11)13(17)18)21-8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMJRSPNFCPIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061996
Record name Benzoic acid, 3,3'-thiobis[6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820-99-1
Record name 3,3′-Thiobis[6-hydroxybenzoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,3'-thiobis(6-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,3'-thiobis[6-hydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,3'-thiobis[6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5'-THIODISALICYLIC ACID
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Q & A

Q1: What is the key structural feature of 5,5'-Thiodisalicylic acid that makes it interesting for coordination chemistry?

A: this compound is a diprotic acid with two carboxyl groups (-COOH) and two hydroxyl groups (-OH) attached to benzene rings, bridged by a sulfur atom. These functional groups can act as electron donors, enabling the molecule to form stable complexes with various metal ions. [, ]

Q2: Which metal ions have been studied in complex formation with this compound?

A: Several research papers highlight the formation of complexes between this compound and various transition metal ions, including but not limited to Cu(II), Rh(II), Pd(II), Os(IV), Ni(II), and Ti(IV). [, , , , , ]

Q3: What spectroscopic techniques have been used to study the complexes formed with this compound?

A: X-ray K-absorption spectroscopy has been employed to investigate the coordination environment and the nature of metal-ligand bonds in Cu(II) complexes with this compound. [] Thermal studies have also been conducted on copper(II) complexes with this ligand. []

Q4: How does the structure of the this compound complex relate to the observed properties?

A: Research suggests a correlation between the coordination stoichiometry of the metal complex and the edge-width observed in X-ray absorption studies. [] Additionally, the edge-structures observed in these studies can provide insights into the coordination symmetry of the formed complexes. []

Q5: Are there any analytical applications of this compound?

A: this compound has been investigated as a reagent for the spectrophotometric determination of titanium in plants. [] This application leverages the ability of the compound to form colored complexes with specific metal ions, allowing for their quantification.

Q6: Is there research available on the thermal stability of these metal complexes?

A: Yes, thermal studies have been conducted on copper(II) complexes with this compound. [] This research provides valuable insights into the stability of these complexes at different temperatures, which is crucial for understanding their potential applications.

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